molecular formula C7H3ClFNO2S2 B13212303 2-Chloro-1,3-benzothiazole-6-sulfonyl fluoride

2-Chloro-1,3-benzothiazole-6-sulfonyl fluoride

Cat. No.: B13212303
M. Wt: 251.7 g/mol
InChI Key: LASSMQJIQKSXBP-UHFFFAOYSA-N
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Description

2-Chloro-1,3-benzothiazole-6-sulfonyl fluoride is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,3-benzothiazole-6-sulfonyl fluoride typically involves the chlorination of 1,3-benzothiazole-6-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,3-benzothiazole-6-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of azides, thiocyanates, or amines.

    Oxidation Reactions: Formation of sulfonic acids.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-Chloro-1,3-benzothiazole-6-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-benzothiazole-6-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through covalent modification of the enzyme or through non-covalent interactions .

Comparison with Similar Compounds

  • 1,3-Benzothiazole-6-sulfonyl chloride
  • 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride
  • 1-Benzothiophene-3-sulfonyl chloride

Uniqueness: 2-Chloro-1,3-benzothiazole-6-sulfonyl fluoride is unique due to the presence of both a chlorine atom and a sulfonyl fluoride group. This combination imparts distinct reactivity and allows for selective modifications at the chlorine and sulfonyl fluoride positions. The compound’s ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H3ClFNO2S2

Molecular Weight

251.7 g/mol

IUPAC Name

2-chloro-1,3-benzothiazole-6-sulfonyl fluoride

InChI

InChI=1S/C7H3ClFNO2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H

InChI Key

LASSMQJIQKSXBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)F)SC(=N2)Cl

Origin of Product

United States

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